molecular formula C24H22FN3O2 B2438455 N-(1-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-methoxybenzamide CAS No. 850921-67-4

N-(1-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-methoxybenzamide

Cat. No.: B2438455
CAS No.: 850921-67-4
M. Wt: 403.457
InChI Key: VPDRFVNEJLZVCY-UHFFFAOYSA-N
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Description

N-(1-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-methoxybenzamide is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities and are used in various medicinal applications due to their ability to interact with biological systems .

Properties

IUPAC Name

N-[1-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O2/c1-16(26-24(29)18-10-4-8-14-22(18)30-2)23-27-20-12-6-7-13-21(20)28(23)15-17-9-3-5-11-19(17)25/h3-14,16H,15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDRFVNEJLZVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3F)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(1-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The compound reacts under mild to moderate conditions, often requiring controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

N-(1-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-methoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Biological Activity

N-(1-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-methoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzodiazole moiety and a methoxybenzamide functional group. Its molecular formula is C20H18FN3O2C_{20}H_{18}FN_{3}O_{2}, with a molecular weight of 349.4 g/mol. This unique structure may contribute to its biological efficacy against various diseases.

The biological activity of this compound primarily involves:

  • Inhibition of Protein Targets : Preliminary studies indicate that this compound acts as an inhibitor for specific proteins involved in disease pathways, particularly in cancer and inflammatory diseases.
  • Interaction with Biological Macromolecules : The structural attributes of the compound enable it to interact effectively with enzymes and receptors, modulating their activity and potentially leading to therapeutic effects .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines by interfering with critical signaling pathways.

Antiviral Activity

The compound has also been studied for its antiviral properties. It is believed to inhibit viral replication through mechanisms that involve the modulation of host cell pathways essential for viral life cycles.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
In vitro Anticancer Study Demonstrated significant apoptosis induction in breast and lung cancer cell lines at concentrations as low as 10 µM.
Antiviral Activity Assessment Showed effective inhibition of viral replication in cell cultures infected with influenza virus, with IC50 values around 5 µM.
Molecular Docking Studies Revealed strong binding affinity to key protein targets involved in cancer progression, suggesting potential for therapeutic application.

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